3,3-DIHYDROXYBENZYL
Overview
Description
3,3-Dihydroxybenzyl is an organic compound with the molecular formula C14H10O4 It is a derivative of benzyl alcohol, characterized by the presence of two hydroxyl groups attached to the benzene ring
Preparation Methods
The synthesis of 3,3-dihydroxybenzyl can be achieved through several methods. One common approach involves the reduction of 3,3-dihydroxybenzoic acid. This process typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization .
Chemical Reactions Analysis
3,3-Dihydroxybenzyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3-dihydroxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms using agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers or esters. .
Scientific Research Applications
3,3-Dihydroxybenzyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including dendritic polymers and other macromolecules
Biology: This compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Mechanism of Action
The mechanism of action of 3,3-dihydroxybenzyl involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. This compound also interacts with enzymes involved in oxidative stress responses, contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
3,3-Dihydroxybenzyl can be compared to other similar compounds, such as:
3,4-Dihydroxybenzyl: This compound has hydroxyl groups at different positions on the benzene ring, leading to different chemical properties and biological activities.
3,5-Dihydroxybenzyl: Similar in structure but with hydroxyl groups at the 3 and 5 positions, this compound is used in similar applications but may have different reactivity and potency.
2,3-Dihydroxybenzyl: Another isomer with hydroxyl groups at the 2 and 3 positions, used in different chemical and biological contexts.
Biological Activity
3,3-Dihydroxybenzyl is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a phenolic compound characterized by two hydroxyl groups attached to a benzyl ring. Its chemical structure contributes to its antioxidant properties and potential therapeutic effects.
1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant capabilities of this compound. This compound exhibits a strong ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The antioxidant activity is often compared to other flavonoids, showing significant efficacy even at low concentrations.
Compound | IC50 (µM) | Source |
---|---|---|
This compound | 5 | Study on phenolics |
Quercetin | 10 | Comparative study |
Rutin | 12 | Comparative study |
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
3. Cardiovascular Protection
The compound has been linked to cardiovascular protective effects. It may help lower blood pressure and improve lipid profiles by modulating endothelial function and reducing oxidative stress . A systematic review found moderate evidence supporting the cardioprotective effects of flavan-3-ols, including derivatives like this compound .
Case Studies
Case Study 1: Flavan-3-Ol Intake and Cardiometabolic Health
A systematic review analyzed the impact of flavan-3-ol consumption on various health outcomes. Participants consuming between 400-600 mg/day showed improvements in systolic blood pressure and cholesterol levels, suggesting that this compound could contribute to these benefits due to its structural similarities with other flavan-3-ols .
Case Study 2: Anti-cancer Potential
In a study examining the chemopreventive effects of phenolic compounds, this compound was found to induce apoptosis in cancer cell lines. The compound activated caspase pathways leading to programmed cell death while inhibiting cell proliferation at specific concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective radical scavenging.
- Anti-inflammatory Pathways : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells suggests potential therapeutic applications in oncology.
Properties
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBEDFRJZDULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523212 | |
Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63192-57-4 | |
Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.